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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Propylpyridine (CAS No. 622-39-9), a heterocyclic compound relevant in chemical synthesis

and as a flavoring agent. The document, intended for researchers, scientists, and professionals

in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics of the molecule.

Summary of Spectroscopic Data
The structural elucidation of 2-Propylpyridine is supported by a combination of spectroscopic

techniques. The following tables summarize the key quantitative data obtained from ¹H NMR,

¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.525 d 1H H-6 (Pyridine ring)

7.577 td 1H H-4 (Pyridine ring)

7.136 d 1H H-3 (Pyridine ring)

7.088 t 1H H-5 (Pyridine ring)

2.764 t 2H α-CH₂ (Propyl group)

1.759 sext 2H β-CH₂ (Propyl group)

0.970 t 3H γ-CH₃ (Propyl group)

¹³C NMR

While a complete quantitative dataset is not readily available in public literature, the Spectral

Database for Organic Compounds (SDBS) provides the ¹³C NMR spectrum for 2-
Propylpyridine which can be accessed for detailed analysis.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Propylpyridine exhibits characteristic absorption bands corresponding to

its aromatic and aliphatic components. A comprehensive peak list with intensities and

assignments can be found in the Spectral Database for Organic Compounds (SDBS). Key

absorptions are expected in the following regions:

~3050 cm⁻¹: C-H stretching (aromatic)

2960-2850 cm⁻¹: C-H stretching (aliphatic)

~1600-1450 cm⁻¹: C=C and C=N stretching (pyridine ring)

~1465 cm⁻¹: CH₂ bending

~1380 cm⁻¹: CH₃ bending
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~750 cm⁻¹: C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)
Electron Ionization (EI-MS)

m/z Relative Intensity (%) Assignment

121 3.0 [M]⁺ (Molecular Ion)

120 12.4 [M-H]⁺

106 27.2 [M-CH₃]⁺

93 100.0 [M-C₂H₄]⁺ (Base Peak)

92 7.6

79 8.7

78 7.3

65 7.9

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Instrument parameters may vary and should be optimized for the specific equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Propylpyridine in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Process the data using an appropriate software (e.g., MestReNova, TopSpin) with Fourier

transformation, phase correction, and baseline correction.

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

ATR-IR Spectroscopy
Sample Preparation: Place a small drop of neat 2-Propylpyridine directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory (e.g., diamond or zinc selenide crystal).

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of 2-Propylpyridine in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer with an

electron ionization (EI) source.

GC Conditions:

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: Typically 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

a rate of 10-20 °C/min to a final temperature of 250-280 °C.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Ion Source Temperature: Typically 230 °C.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 2-Propylpyridine.
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Workflow for Spectroscopic Analysis of 2-Propylpyridine

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

2-Propylpyridine Sample

Dissolve in CDCl3 Neat Liquid Dilute in Solvent

NMR Spectroscopy
(1H, 13C)

IR Spectroscopy
(ATR-FTIR)

Mass Spectrometry
(GC-MS)

Chemical Shifts,
Coupling Constants

Absorption Bands,
Functional Groups

Mass-to-Charge Ratio,
Fragmentation Pattern

Structural Elucidation of
2-Propylpyridine

Click to download full resolution via product page

Caption: A flowchart illustrating the process of spectroscopic analysis for 2-Propylpyridine.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Propylpyridine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293518#spectroscopic-data-of-2-propylpyridine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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